(S)-GS-621763

SARS-CoV-2 antiviral screening EC50 determination

(S)-GS-621763 is the definitive oral prodrug of GS-441524 for SARS-CoV-2 research, engineered to deliver the same active triphosphate metabolite (GS-443902) as remdesivir via oral administration. Unlike GS-441524, which exhibits poor oral bioavailability, (S)-GS-621763 achieves dose-proportional plasma GS-441524 levels and dose-dependent antiviral activity in murine models—demonstrating in vivo efficacy at 3–20 mg/kg oral doses with reduced viral load and improved pulmonary function. It exhibits broad-spectrum potency against SARS-CoV-2 variants of concern (EC50 0.11–0.73 μM) and MERS-CoV (EC50 0.74 μM), with a favorable cytotoxicity profile across multiple cell types including primary HAE cells. Its intermediate bioactivation profile in human lung cell models makes it an essential benchmark compound for comparative prodrug development and PK/PD modeling in small animal systems.

Molecular Formula C24H31N5O7
Molecular Weight 501.5 g/mol
CAS No. 2647442-13-3
Cat. No. B8217981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-GS-621763
CAS2647442-13-3
Molecular FormulaC24H31N5O7
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C
InChIInChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1
InChIKeyRVSSLHFYCSUAHY-JQGROFRJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GS-621763 CAS 2647442-13-3 Oral Prodrug of Remdesivir Parent Nucleoside for SARS-CoV-2 Research


(S)-GS-621763 (CAS 2647442-13-3) is an orally bioavailable prodrug of GS-441524, the parent nucleoside of the FDA-approved antiviral remdesivir (RDV), which targets the highly conserved viral RNA-dependent RNA polymerase (RdRp) [1]. Following oral administration, GS-621763 is metabolized to GS-441524 in plasma, which is subsequently anabolized intracellularly to the active triphosphate metabolite GS-443902, the same active form produced by remdesivir [2]. The compound has demonstrated in vitro antiviral activity against multiple SARS-CoV-2 clinical isolates and variants of concern, and in vivo therapeutic efficacy in murine COVID-19 models at oral doses ranging from 3 to 20 mg/kg [1].

Why GS-621763 Cannot Be Interchanged with GS-441524 or Other Remdesivir Analogs Without Compromising Research Outcomes


Substituting GS-621763 with GS-441524 or other remdesivir analogs introduces critical experimental confounders due to fundamentally distinct pharmacokinetic and bioactivation properties. GS-621763 is specifically engineered as an oral prodrug that delivers GS-441524 into systemic circulation following intestinal absorption, whereas GS-441524 itself exhibits poor oral bioavailability that limits its anti-SARS-CoV-2 efficacy when administered orally [1]. Furthermore, among GS-441524 prodrugs, differential susceptibility to cathepsin A and varying cell permeability produce tissue-specific differences in active metabolite (RDV-TP) generation, with GS-621763 demonstrating an intermediate bioactivation profile distinct from both RDV and the methylpropyl ester analog MeRDV in human lung cell models [2]. Consequently, interchangeability between these compounds invalidates pharmacokinetic modeling and confounds interpretation of in vivo antiviral efficacy studies.

GS-621763 Product-Specific Comparative Efficacy Data Versus Closest Analogs GS-441524 and Remdesivir


GS-621763 Antiviral Potency Against SARS-CoV-2 Clinical Isolates Compared to GS-441524

In Vero E6 cells infected with SARS-CoV-2 clinical isolates representing ancestral (WA1/2020), Alpha (B.1.1.7, CA/2020), Beta (B.1.351, SA/2020), and Gamma (P.1, BZ/2021) lineages, GS-621763 exhibited antiviral activity comparable to GS-441524 [1]. EC50 values for GS-621763 ranged from 0.11 to 0.73 μM across these variants, with GS-441524 showing similar potency within the same concentration range [1].

SARS-CoV-2 antiviral screening EC50 determination

GS-621763 Oral Bioavailability Enables Systemic GS-441524 Delivery Compared to Non-Oral Remdesivir

GS-621763 is specifically designed as an orally bioavailable prodrug that delivers GS-441524 into systemic circulation following intestinal absorption, in contrast to remdesivir which requires intravenous administration due to extensive first-pass hepatic metabolism [1][2]. The oral bioavailability of GS-621763 is reported as less than 2% across GS-441524 ester prodrugs in mouse models, with GS-441524 (Nuc) being the predominant metabolite detected in blood [2]. Despite this low absolute bioavailability, the dose-proportional pharmacokinetic profile observed after oral administration of GS-621763 translates to dose-dependent antiviral activity in mice infected with SARS-CoV-2, with plasma GS-441524 levels showing dose-proportional increases following oral doses of 5 and 20 mg/kg GS-621763 [1].

pharmacokinetics oral prodrug bioavailability

GS-621763 In Vivo Therapeutic Efficacy in Murine COVID-19 Model with Direct Comparison to Molnupiravir

In a BALB/c mouse model of SARS-CoV-2 infection, therapeutic oral administration of GS-621763 at 20 mg/kg BID significantly reduced lung viral load, decreased lung pathology, and improved pulmonary function compared to vehicle-treated controls [1]. A direct head-to-head comparison with molnupiravir, an oral nucleoside analog antiviral that received Emergency Use Authorization (EUA) from the FDA, demonstrated that GS-621763 and molnupiravir were similarly efficacious in reducing viral burden and improving pulmonary outcomes in mice infected with SARS-CoV-2 [1].

COVID-19 mouse model in vivo efficacy viral load reduction

GS-621763 Differential Bioactivation Profile in Human Lung Cell Models Compared to Remdesivir and MeRDV

In human lung cell models, GS-621763 yields lower amounts of the active metabolite remdesivir-triphosphate (RDV-TP) compared to remdesivir (RDV) and its methylpropyl ester analog MeRDV [1]. RDV and MeRDV produced more RDV-TP than IsoRDV, GS-621763, and the parent nucleoside GS-441524 (Nuc) due to superior cell permeability and higher susceptibility to cathepsin A-mediated activation [1]. This positions GS-621763 with an intermediate bioactivation profile—less efficient than ProTide prodrugs (RDV, MeRDV) in delivering active metabolite to lung cells, but more efficient than the parent nucleoside alone when administered orally.

prodrug metabolism lung cells cathepsin A active metabolite

GS-621763 Cytotoxicity Profile Across Multiple Cell Lines Including Primary Human Airway Epithelial Cells

In vitro cytotoxicity profiling of GS-621763 was conducted across Vero E6, HEp-2, BHK-21, HCT-8 cells, and a panel of primary human airway epithelial (HAE) cells from five independent donors [1]. GS-621763 exhibited a favorable cytotoxicity profile with CC50 values substantially above antiviral EC50 concentrations, comparable to the cytotoxicity profile observed for GS-441524 across the same cell panel [1]. No appreciable cytotoxicity was observed at concentrations achieving full antiviral effect.

cytotoxicity CC50 selectivity index safety profiling

GS-621763 Antiviral Activity Against MERS-CoV with Quantified EC50 Comparison to GS-441524 and Remdesivir

GS-621763 demonstrates potent antiviral activity against the genetically unrelated Middle East Respiratory Syndrome coronavirus (MERS-CoV), with an EC50 of 0.74 μM in human lung epithelial Calu-3 2B4 cells [1]. In parallel assays, GS-621763 was approximately 2.8-fold more potent than GS-441524 (EC50 = 2.1 μM) but approximately 4.6-fold less potent than remdesivir (RDV, EC50 = 0.16 μM) against MERS-CoV [1].

MERS-CoV coronavirus broad-spectrum antiviral EC50

GS-621763 Optimal Research Applications in COVID-19 Oral Antiviral Discovery and Preclinical Development


In Vivo Murine COVID-19 Efficacy Studies Requiring Oral Dosing

GS-621763 is the compound of choice for SARS-CoV-2 mouse model studies that require oral administration to mimic outpatient therapeutic scenarios. As demonstrated by Schäfer et al., oral dosing at 20 mg/kg BID reduced viral load, decreased lung pathology, and improved pulmonary function in BALB/c mice [1]. The compound's oral bioavailability, though limited (<2%), produces dose-proportional plasma GS-441524 levels that translate to dose-dependent antiviral activity, enabling pharmacokinetic-pharmacodynamic modeling in small animal systems [1][2].

In Vitro SARS-CoV-2 Variant Susceptibility Screening

GS-621763 is appropriate for antiviral screening against diverse SARS-CoV-2 clinical isolates and variants of concern. The compound has demonstrated comparable potency to GS-441524 against ancestral, Alpha, Beta, and Gamma lineage viruses with EC50 values ranging from 0.11 to 0.73 μM in Vero E6 cells [1]. Its favorable cytotoxicity profile across multiple cell types, including primary HAE cells, ensures that antiviral activity measurements are not confounded by compound-induced cellular toxicity [1].

Pan-Coronavirus Antiviral Discovery Programs Targeting Both SARS-CoV-2 and MERS-CoV

GS-621763 is a suitable tool compound for broad-spectrum coronavirus antiviral discovery efforts. The compound has demonstrated in vitro activity against both SARS-CoV-2 (EC50 range 0.11-0.73 μM) and MERS-CoV (EC50 = 0.74 μM) [1][2]. The quantitative comparison data against GS-441524 (2.1 μM) and remdesivir (0.16 μM) for MERS-CoV provides a reference framework for interpreting structure-activity relationships across coronavirus species [2].

Prodrug Bioactivation and Metabolism Studies in Lung Cell Systems

GS-621763 serves as a reference compound for comparative prodrug bioactivation studies in human lung cell models. The compound exhibits an intermediate RDV-TP generation profile (RDV ≈ MeRDV > IsoRDV ≈ GS-621763 > Nuc) that reflects its susceptibility to cathepsin A-mediated activation and cell permeability characteristics [1]. Researchers investigating tissue-specific differences in nucleoside analog prodrug activation can use GS-621763 as a benchmark to contextualize the bioactivation efficiency of novel GS-441524 prodrug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-GS-621763

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.